molecular formula C14H18O B14397248 2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene CAS No. 88105-41-3

2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene

Cat. No.: B14397248
CAS No.: 88105-41-3
M. Wt: 202.29 g/mol
InChI Key: IWEAUWSSGUXALJ-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield dihydronaphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxyethyl group can be replaced by other substituents using reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Br₂ in the presence of a catalyst like iron (Fe) or HNO₃ under controlled temperature.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted derivatives, which may exhibit different biological activities. The pathways involved include the activation of specific enzymes or receptors that mediate the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethylbenzene: Similar in structure but lacks the naphthalene ring system.

    4-Methylnaphthalene: Contains the naphthalene ring but lacks the methoxyethyl group.

    1-Methoxy-2-methylnaphthalene: Similar but with different substitution patterns.

Uniqueness

2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene is unique due to the presence of both the methoxyethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88105-41-3

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(1-methoxyethyl)-4-methyl-1,2-dihydronaphthalene

InChI

InChI=1S/C14H18O/c1-10-8-13(11(2)15-3)9-12-6-4-5-7-14(10)12/h4-8,11,13H,9H2,1-3H3

InChI Key

IWEAUWSSGUXALJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC2=CC=CC=C12)C(C)OC

Origin of Product

United States

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